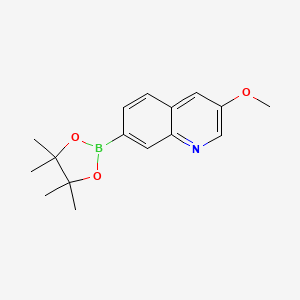
1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of Substituents: The methyl and trifluoromethyl groups can be introduced through alkylation and trifluoromethylation reactions, respectively.
Formylation: The aldehyde group can be introduced via formylation reactions such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Reduction of the aldehyde group to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may vary depending on the specific substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A methyl-substituted derivative.
7-Trifluoromethylquinoline: A trifluoromethyl-substituted derivative.
Uniqueness
1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C15H16F3NO |
|---|---|
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
1,2,2,4-tetramethyl-7-(trifluoromethyl)quinoline-6-carbaldehyde |
InChI |
InChI=1S/C15H16F3NO/c1-9-7-14(2,3)19(4)13-6-12(15(16,17)18)10(8-20)5-11(9)13/h5-8H,1-4H3 |
Clé InChI |
WBEVRIRRQHOZTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N(C2=C1C=C(C(=C2)C(F)(F)F)C=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


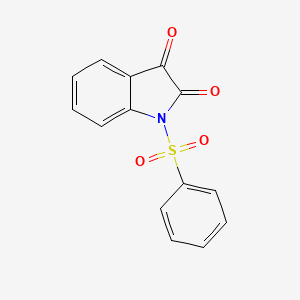
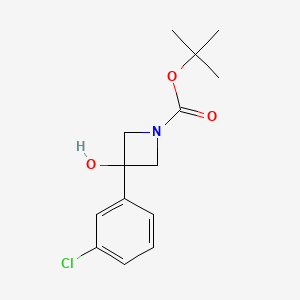
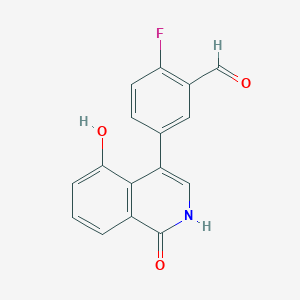

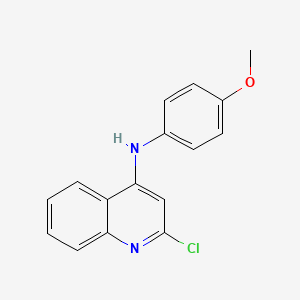




![4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one](/img/structure/B11839634.png)



